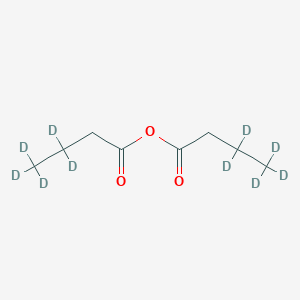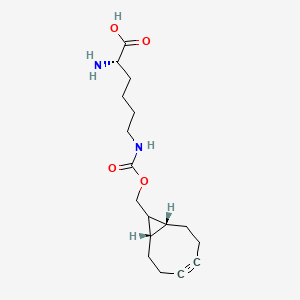![molecular formula C8H10O B12058250 (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-3-methylidenebicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a methylene group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one typically involves the use of Diels-Alder reactions, which are known for forming bicyclic structures. One common method involves the reaction of cyclopentadiene with a suitable dienophile under controlled conditions to form the bicyclic framework. The methylene group can be introduced through subsequent reactions, such as Wittig or Tebbe reactions, which are known for converting carbonyl groups to methylene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The methylene and ketone groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction.
Comparison with Similar Compounds
Similar Compounds
(1S,4R)-Bicyclo[2.2.1]heptan-2-amine: This compound has a similar bicyclic structure but contains an amine group instead of a ketone.
(1S,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: This compound features a hydroxyl group and additional methyl groups, making it structurally similar but with different functional groups.
(1S,4R)-1-Azabicyclo[2.2.1]heptan-3-one: This compound contains a nitrogen atom in the bicyclic structure, offering different reactivity and applications.
Uniqueness
(1S,4R)-3-methylidenebicyclo[221]heptan-2-one is unique due to its specific combination of a methylene group and a ketone functional group within a bicyclic framework
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C8H10O/c1-5-6-2-3-7(4-6)8(5)9/h6-7H,1-4H2/t6-,7+/m1/s1 |
InChI Key |
FNOOZJAPZFHNCW-RQJHMYQMSA-N |
Isomeric SMILES |
C=C1[C@@H]2CC[C@@H](C2)C1=O |
Canonical SMILES |
C=C1C2CCC(C2)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)





![[13C8]-Nifedipine](/img/structure/B12058222.png)




![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)
